molecular formula C13H23N3O6S B11207775 1-{[4-(Ethoxycarbonyl)piperazin-1-yl]sulfonyl}piperidine-4-carboxylic acid CAS No. 702670-18-6

1-{[4-(Ethoxycarbonyl)piperazin-1-yl]sulfonyl}piperidine-4-carboxylic acid

Cat. No.: B11207775
CAS No.: 702670-18-6
M. Wt: 349.41 g/mol
InChI Key: QIEIJYNJKOIPEH-UHFFFAOYSA-N
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Description

1-{[4-(Ethoxycarbonyl)piperazin-1-yl]sulfonyl}piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with an ethoxycarbonyl piperazine and a sulfonyl group

Preparation Methods

The synthesis of 1-{[4-(Ethoxycarbonyl)piperazin-1-yl]sulfonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification reactions using ethyl chloroformate or similar reagents.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Coupling with Piperazine: The final step involves coupling the piperidine derivative with piperazine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-{[4-(Ethoxycarbonyl)piperazin-1-yl]sulfonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using halogenated reagents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-{[4-(Ethoxycarbonyl)piperazin-1-yl]sulfonyl}piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential in creating novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{[4-(Ethoxycarbonyl)piperazin-1-yl]sulfonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical changes are essential to understand its full mechanism of action.

Comparison with Similar Compounds

1-{[4-(Ethoxycarbonyl)piperazin-1-yl]sulfonyl}piperidine-4-carboxylic acid can be compared with similar compounds such as:

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its sulfonylated derivatives.

    Piperazine Derivatives: Compounds such as ethoxycarbonyl piperazine and its sulfonylated analogs.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not observed in simpler analogs.

Properties

CAS No.

702670-18-6

Molecular Formula

C13H23N3O6S

Molecular Weight

349.41 g/mol

IUPAC Name

1-(4-ethoxycarbonylpiperazin-1-yl)sulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C13H23N3O6S/c1-2-22-13(19)14-7-9-16(10-8-14)23(20,21)15-5-3-11(4-6-15)12(17)18/h11H,2-10H2,1H3,(H,17,18)

InChI Key

QIEIJYNJKOIPEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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